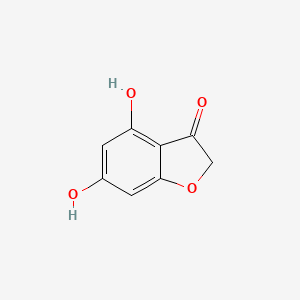
4,6-dihydroxybenzofuran-3(2H)-one
Cat. No. B1593635
Key on ui cas rn:
3260-49-9
M. Wt: 166.13 g/mol
InChI Key: OPSLRXQDYBYKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06307070B1
Procedure details


Aqueous sodium hydroxide (20% w/v)) (10 ml) was added to a stirred solution of 4,6-dihydroxy-3-benzofuranone (3 g, 18.1 mmol) in methanol (50 ml), the reaction mixture immediately turned to a brown color. Prenyl bromide (2.1 ml, 18.2 mmol) in methanol (10 ml) was added dropwise to the solution. After stirring for 30 minutes at room temperature, methanol was removed in vacuo, and ethyl acetate (200 ml) was added to the reaction mixture. The aqueous layer was acidified by adding dilute hydrochloric acid (1M, 50 ml). The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give the crude product mixture as a yellow foam. Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2), gave 4,6-dihydroxy-5-prenyl-3-benzofuranone (1.25 g, 29.5%), unreacted 4,6-dihydroxy-3-benzofuranone (0.7 g, 23.3%) and a mixture of unidentified products (1.1 g) (could be a mixture of 4,6-dihydroxy-2-prenyl 3-benzofuranone and 4,6-dihydroxy-2,2-diprenyl-3 -benzofuranone).





Yield
29.5%

Yield
23.3%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1.[CH2:15](Br)[CH:16]=[C:17]([CH3:19])[CH3:18]>CO>[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[C:5]=1[CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18].[OH:3][C:4]1[C:9]2[C:10](=[O:13])[CH2:11][O:12][C:8]=2[CH:7]=[C:6]([OH:14])[CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(=CC2=C1C(CO2)=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
methanol was removed in vacuo, and ethyl acetate (200 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding dilute hydrochloric acid (1M, 50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product mixture as a yellow foam
|
WASH
|
Type
|
WASH
|
|
Details
|
Silica gel chromatography eluting with a mixture of ethyl acetate and hexanes (1:2)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=CC2=C1C(CO2)=O)O)CC=C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.25 g | |
| YIELD: PERCENTYIELD | 29.5% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC(=CC2=C1C(CO2)=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.7 g | |
| YIELD: PERCENTYIELD | 23.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
